Ethyl 4-chloroacetoacetate
Overview
Description
Synthesis Analysis
Ethyl 4-chloroacetoacetate can be synthesized through various chemical reactions, with Knoevenagel condensation being a notable method. Kumar et al. (2016) described the synthesis of a related compound by Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating the versatility of ethyl acetoacetate derivatives in synthesis processes (Kumar et al., 2016). Dawadi and Lugtenburg (2011) also highlighted its reactivity, showing its transformation into pyrrole derivatives, further illustrating the compound's utility in synthesizing nitrogen-containing heterocycles (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of ethyl 4-chloroacetoacetate derivatives has been elucidated through various analytical techniques, including X-ray diffraction studies. The detailed structure helps in understanding the compound's reactivity and the orientation of substituents affecting its chemical behavior.
Chemical Reactions and Properties
Ethyl 4-chloroacetoacetate undergoes a range of chemical reactions, demonstrating its reactivity and versatility. For instance, it can participate in condensation reactions, as shown by the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a reaction catalyzed by recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase (Yamamoto et al., 2002). Furthermore, its transformation into various pyrrole derivatives indicates its importance in accessing libraries of significant heterocyclic compounds.
Scientific Research Applications
Asymmetric Bioreduction
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : Ethyl 4-chloroacetoacetate is used in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), a useful chiral building block for the synthesis of pharmaceuticals .
- Method of Application : A bioreduction process was developed using a biocompatible organic solvent–deep eutectic solvent–water reaction medium. Recombinant Escherichia coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) was used. The asymmetric bioreduction of COBE to ®-CHBE was carried out in an organic solvent–deep eutectic solvent–water (ethyl acetate-betaine/lactic acid-water) system .
- Results : At pH 7.0 and 30 °C, the kinetic constants Km and kcat of COBE were 20.9 mM and 56.1 s −1, respectively. A high ®-CHBE yield (≥90%) was achieved by catalyzing COBE (1000 mM) in 12 h with E. coli CgCR cells in the presence of Ni 2+ (7 mM) and glucose (3.5 mM glucose/mM COBE) in an ethyl acetate-betaine/lactic acid-H 2 O (50/7/43, v / v / v) system .
Alkali-tolerant Carbonyl Reductase
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : Ethyl 4-chloroacetoacetate is used in the asymmetric biosynthesis of enantiopure alcohols, which are important pharmaceutical intermediates .
- Method of Application : An alkali-tolerant carbonyl reductase (BsCR) from Bacillus subtilis was obtained through gene mining, and successfully heterologously expressed in Escherichia coli with pET-32a. The E. coli BL21 (DE3)/pET-32a-yueD was used to catalyze asymmetric reduction of ethyl 4-chloroacetoacetate .
- Results : The yield of S-CHBE reached 89.9% and e.e. of the product reached more than 99% .
Preparation of Phosphorous Ylides
- Scientific Field : Organic Chemistry .
- Application Summary : Ethyl 4-chloroacetoacetate is used as a precursor in the preparation of phosphorous ylides .
Asymmetric Reduction Reaction
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : Ethyl 4-chloroacetoacetate is used in the asymmetric biosynthesis of enantiopure alcohols, which are important pharmaceutical intermediates .
- Method of Application : A novel thermal stable carbonyl reductase from Bacillus cereus was obtained through gene mining and used as a biocatalyst for the asymmetric reduction reaction .
Preparation of Chiral Alcohols
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : Ethyl 4-chloroacetoacetate is used in the asymmetric biosynthesis of enantiopure alcohols, which are important pharmaceutical intermediates .
- Method of Application : Various plant tissues, including apple (M. pumila), carrot (D. carota), cucumber (C. sativus), onion (A. cepa), potato (S. tuberosum), radish (R. sativus) and sweet potato, were applied to catalyze the asymmetric reduction of ethyl 4-chloroacetoacetate .
Pharmaceutical Coating and Formulation
Safety And Hazards
Future Directions
The future directions of Ethyl 4-chloroacetoacetate research could involve its use in the synthesis of novel, nonclassical 2-amino-4-oxo-6-(arylthio)ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase . It could also be used in the synthesis of other heterocyclic acetic acids and esters .
properties
IUPAC Name |
ethyl 4-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044454 | |
Record name | Ethyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloroacetoacetate | |
CAS RN |
638-07-3 | |
Record name | Ethyl 4-chloroacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-chloro-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-CHLOROACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE82250CM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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